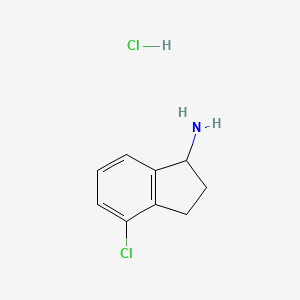

4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

描述

4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H11Cl2N. It is a solid at room temperature and is known for its applications in various fields of scientific research . This compound is part of the indene family, which is characterized by a fused ring structure consisting of a benzene ring and a cyclopentane ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the reaction of 2,3-dihydro-1H-inden-1-one with appropriate reagents. One common method involves the use of thiophene-2-carbaldehyde in the presence of ethanol and potassium hydroxide as a base . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This would include maintaining the purity and yield of the product through controlled reaction parameters and purification processes.

化学反应分析

Types of Reactions

4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various halogenated derivatives of the original compound.

科学研究应用

Chemical Applications

Chiral Building Block

The compound serves as a vital chiral building block in organic synthesis. Its unique structure allows for the production of enantiomerically pure compounds essential in asymmetric synthesis. This property is crucial for developing pharmaceuticals with specific biological activities.

Synthesis of Complex Molecules

In synthetic organic chemistry, 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is utilized to create complex molecules. Its reactivity enables chemists to construct various derivatives that can be further modified for specific applications.

Biological Applications

Enzyme Interaction Studies

In biological research, this compound is valuable for studying enzyme interactions and receptor binding. Its chiral nature facilitates investigations into stereoselective biological processes, making it a useful tool in pharmacology and biochemistry.

Potential Therapeutic Uses

Research indicates that this compound may have therapeutic applications. For instance, it has been explored for its potential antitumor activity, with studies showing that related indane derivatives can induce apoptosis in cancer cells. Additionally, its structural features suggest potential neuroprotective effects relevant to neurodegenerative diseases.

Medical Applications

Pharmaceutical Intermediate

The compound is being investigated as a pharmaceutical intermediate for synthesizing drugs targeting specific receptors or enzymes. This application holds promise for developing new therapeutic agents with improved efficacy and safety profiles.

Antimicrobial Properties

Preliminary studies suggest that chloro-substituted amines exhibit antimicrobial properties. This characteristic indicates that this compound could be explored for treating infections caused by resistant bacteria.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound can be utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science, potentially leading to innovative products.

Case Studies and Research Findings

Recent research has highlighted several key findings regarding the applications of this compound:

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Indane derivatives show significant antitumor effects through apoptosis induction in cancer cells. |

| Neuroprotective Effects | Compounds with similar structures protect neurons from oxidative stress. |

| Antimicrobial Properties | Chloro-substituted anilines exhibit antimicrobial activities against resistant bacteria. |

作用机制

The mechanism of action of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems

相似化合物的比较

Similar Compounds

®-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: This is a stereoisomer of the compound with similar chemical properties.

(S)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: Another stereoisomer with similar applications.

2,3-dihydro-1H-inden-1-amine hydrochloride: A related compound without the chloro substituent.

Uniqueness

The uniqueness of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride lies in its specific chemical structure, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the chloro group can influence its chemical behavior and interactions with biological targets, making it a valuable compound for research and development.

生物活性

4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a chlorine atom and an amine group attached to an indane ring system, allows it to serve as a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Chemical Structure and Properties

The compound's chemical formula is , and its molecular weight is approximately 173.64 g/mol. The presence of the chlorine atom enhances hydrophobic interactions, potentially increasing its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the chloro group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It shows promise in binding to receptors associated with neurological disorders, suggesting potential therapeutic applications.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for further investigation in the treatment of neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory potential, which could be beneficial in treating conditions characterized by inflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed significant inhibition of bacterial growth with MIC values ranging from 15.625 μM to 62.5 μM for Gram-positive bacteria .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Enterococcus faecalis | 62.5 |

Case Study 2: Neuroprotective Activity

In vitro experiments demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of cell survival pathways.

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals distinct differences in biological activity:

| Compound | Biological Activity | Notes |

|---|---|---|

| (R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride | Similar but with different receptor affinities | Enantiomer showing varied effects |

| 4-Chloro-2,3-dihydro-1H-indene | Lacks amine functionality | Less biologically active |

属性

IUPAC Name |

4-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLDPTIPXZCUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90605301 | |

| Record name | 4-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68755-29-3 | |

| Record name | 4-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。